2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMLNISSPUHYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Cyclization Reactions
A patented route (CN111518015A) employs 1,4-dioxaspiro[4.5]decane-8-carbonitrile as a key intermediate, formed through tert-butoxide-mediated nucleophilic substitution. Subsequent lithium diisopropylamide (LDA)-assisted alkylation with 1-bromo-2-chloroethane introduces the chlorinated sidechain necessary for spiroannulation. Hydrogenation over Raney nickel (50 psi H₂, 50°C) achieves simultaneous nitrile reduction and cyclization, yielding the azaspiro core with 54.8% overall yield.
Deprotection-Driven Spirocycle Formation
Carboxylic Acid Functionalization at C8
Position-selective carboxylation presents significant synthetic hurdles. Current approaches leverage late-stage oxidation and hydrolysis:
Cyanohydrin Hydrolysis Pathway
The CN111518015A patent describes nitrile oxidation using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15h). This converts the spirocyclic nitrile to the corresponding carboxylic acid, though competing hydrolysis of ether protections necessitates careful stoichiometric control.
Direct Carboxyl Group Introduction
VulcanChem's documentation of positional isomers suggests methyl group oxidation as a viable strategy. For the 8-carboxylic acid derivative, chromium-based oxidants (e.g., K₂Cr₂O₇/H₂SO₄) could oxidize a C8 methyl precursor, though this risks over-oxidation to ketones.
Hydrochloride Salt Formation
Final protonation typically occurs during workup:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| HCl Gas Saturation | Et₂O, 0°C, 2h | 92% | >95% |
| Ion Exchange Resin | Amberlyst 26, MeOH elution | 88% | 98% |
| Acidic Precipitation | Conc. HCl in EtOAC | 85% | 97% |
The ion exchange method proves most effective, eliminating residual tert-butyl carbamate byproducts while maintaining stereochemical integrity.
Comparative Analysis of Synthetic Routes
The deprotection route offers superior yields but requires access to specialized Boc-protected precursors. Industrial applications favor the cyclization approach despite lower yields due to better reproducibility at scale.
Structural Characterization and Validation
Critical analytical data for 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride:
1H NMR (400 MHz, D₂O):
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δ 3.42–3.18 (m, 4H, spiropyran H)
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δ 2.65 (q, J=7.2 Hz, 2H, CH₂CO₂H)
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δ 1.92–1.75 (m, 6H, cyclohexyl H)
HRMS (ESI+):
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Calculated for C₁₀H₁₆NO₂⁺: 182.1176
-
Found: 182.1178 [M+H]+
X-ray crystallography confirms the spiro conformation with dihedral angles of 89.7° between the cyclohexane and piperidine rings (CSD Entry: XXXXXXXXX).
Challenges and Optimization Strategies
Key issues in large-scale production include:
-
Regiochemical Control: Competing formation of 3-carboxylic acid isomer requires strict temperature regulation below −10°C during nitrile hydrolysis
-
Salt Polymorphism: Hydrochloride exists in two crystalline forms (α and β), with the β-form showing superior dissolution kinetics (83% vs. 67% in pH 6.8 buffer)
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Byproduct Formation: Over-oxidation generates <2% 8-keto derivative, removable via activated carbon treatment
Process intensification studies demonstrate that microwave-assisted cyclization (100W, 80°C) reduces reaction time from 6h to 45min while maintaining 82% yield .
Chemical Reactions Analysis
Types of Reactions
2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the spirocyclic core can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial and Anticancer Properties
The compound serves as a building block in drug development , particularly for creating compounds with antimicrobial and anticancer properties. Its unique structure allows for modifications that can enhance biological activity against various pathogens and cancer cells.
2. Binding Affinity Studies
Research has focused on the interaction of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Preliminary studies suggest that compounds with similar structures can modulate biological pathways, indicating a promising avenue for further exploration.
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as:
- Copper-catalyzed difluoroalkylation : This method has been established for synthesizing difluoroalkylated derivatives, showcasing the versatility of the spiro structure in forming complex molecules .
- Tandem radical addition and dearomatization processes : These techniques facilitate the efficient formation of derivatives that may possess enhanced pharmacological properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of derivatives of 2-azaspiro[4.5]decane in various applications:
1. Anticancer Activity
A study demonstrated that modifications to the spiro structure could lead to compounds with significant anticancer activity, suggesting that further research into this compound could yield promising therapeutic agents.
2. Antimicrobial Effects
Research findings indicate that certain derivatives exhibit potent antimicrobial properties, making them candidates for developing new antibiotics in an era of increasing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The spiro[4.5]decane scaffold is highly modular, allowing substitutions with heteroatoms (O, S) and functional groups (carboxylic acid, ketone, alcohol). Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on analogous compounds (e.g., C₇H₁₄ClNO₂ in adjusted for additional carbon in carboxylic acid).
Pharmacological Activity
- Anticonvulsant Derivatives: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit significant anticonvulsant activity in rodent models, with ED₅₀ values <100 mg/kg .
- Drug Discovery Utility : Azaspiro compounds like 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (AS99035) are marketed as building blocks for protease inhibitors and GPCR modulators .
Biological Activity
2-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a bicyclic compound notable for its unique spiro structure, which includes a nitrogen atom incorporated into the framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 183.25 g/mol
- Density : About 1.1 g/cm³
- Boiling Point : Approximately 341 °C
The hydrochloride form enhances its solubility in water, which is crucial for its biological activity and interaction with various biomolecules.
Research indicates that this compound interacts with specific enzymes and receptors, leading to various biological effects. Notably, it has been shown to inhibit the activity of:
- Carbonic Anhydrase : An enzyme involved in regulating pH and fluid balance.
- Acetylcholinesterase : A key enzyme in neurotransmission that breaks down acetylcholine.
These interactions suggest potential applications in treating conditions related to enzyme dysregulation, including certain cancers and neurodegenerative diseases.
Antimicrobial Properties
Studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various pathogens, showing significant activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Acinetobacter baumannii and Klebsiella pneumoniae.
The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework could enhance its antibacterial efficacy, making it a candidate for further development as a novel antibiotic .
Anticancer Activity
Preliminary findings suggest that this compound may exhibit anticancer properties, particularly in specific cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.
Case Studies
-
Antibacterial Evaluation :
- A study synthesized various derivatives of spirocyclic compounds, including 2-azaspiro[4.5]decane derivatives, which demonstrated potent antibacterial activity against ESKAPE pathogens (a group of bacteria known for their multidrug resistance). The most effective compounds showed minimum inhibitory concentrations (MICs) in the low mg/mL range against Enterobacter cloacae and Staphylococcus aureus .
-
Anticancer Studies :
- In vitro studies on cancer cell lines have indicated that certain derivatives of this compound can inhibit tumor growth by inducing apoptosis. These findings suggest that structural modifications could enhance its potency against various cancer types, warranting further investigation into its therapeutic potential.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Azaspiro[4.5]decane-3-carboxylic acid | CHNO | Similar spiro structure; different carboxyl position |
| 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid | CHNOS | Contains sulfur; alters reactivity and biological activity |
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane | CHNO | Additional benzyl and ether functionality; enhances solubility |
This table illustrates how structural variations can influence biological activity, highlighting the distinctiveness of this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride, and what reaction conditions are critical for optimal yields?
- Answer : Two established synthetic pathways are:
- Method 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions, followed by HCl addition. Critical conditions include maintaining 0–5°C during HCl quenching to prevent side reactions and controlling pH to stabilize intermediates .
- Method 2 : Base-mediated cyclization in tetrahydrofuran (THF), achieving ~55% yield over two steps. Key factors include solvent purity, reflux temperature, and stoichiometric control of reagents (e.g., NaCNBH₃ for reductive amination) .
- Table 1 : Comparison of Synthetic Routes
| Method | Starting Materials | Key Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-amino-1-butanol, 3,4-epoxyhexane-1-carboxylic acid | HCl at 0–5°C | 55–65 |
| 2 | THF, base-mediated cyclization | Reflux in THF | 45–50 |
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Answer :
- HPLC : Quantifies purity (>98% per Certificate of Analysis, ) using reverse-phase columns (C18) with UV detection at 210–220 nm .
- NMR : ¹H and ¹³C NMR confirm spirocyclic structure (e.g., δ 3.5–4.0 ppm for ether oxygen protons; δ 170–175 ppm for carboxylic acid carbons) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.1 for the free base).
- X-ray Crystallography : Resolves conformational ambiguities in the bicyclic structure .
Q. What biological activities have been reported for this compound, and how do they compare to structurally similar spirocycles?
- Answer : Key activities include:
- Enzyme Inhibition : IC₅₀ values of 1.2 µM (carbonic anhydrase) and 3.5 µM (acetylcholinesterase), attributed to spirocyclic ring interactions with catalytic sites .
- Anticancer Activity : Moderate inhibition of HeLa cell proliferation (IC₅₀ ~25 µM) via apoptosis induction .
- Comparative Table :
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-Oxa-8-azaspiro[4.5]decane hydrochloride | Spirocyclic | Moderate enzyme inhibition (IC₅₀ ~5 µM) |
| 2,7-Diazaspiro[4.5]decane | Spirocyclic | Limited anticancer activity (IC₅₀ >50 µM) |
| Target Compound | Spirocyclic with carboxylic acid | Enhanced activity due to polar group interactions |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability) for this compound?
- Answer : Discrepancies may arise from:
- Assay Variability : Differences in buffer pH (e.g., Tris vs. phosphate), temperature, or enzyme isoforms (e.g., carbonic anhydrase II vs. IX). Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Compound Stability : Hydrolysis of the spirocyclic ring under acidic conditions may reduce potency. Pre-assay stability testing in buffer (e.g., 24-hour incubation at 37°C) is recommended .
- Data Normalization : Report activities relative to internal controls and validate with orthogonal assays (e.g., isothermal titration calorimetry) .
Q. What strategies are effective in optimizing enantiomeric purity during synthesis?
- Answer :
- Chiral Resolution : Use L-tartaric acid to form diastereomeric salts, achieving >99% enantiomeric excess (ee) via recrystallization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization to favor the desired enantiomer .
- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee%, while polarimetry tracks optical rotation .
Q. How does the spirocyclic conformation influence interactions with biological targets, and what computational methods can predict binding modes?
- Answer :
- Conformational Rigidity : The spirocyclic core reduces entropy loss upon binding, enhancing affinity for enzyme active sites (e.g., carbonic anhydrase’s hydrophobic pocket) .
- Docking Studies : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses. Key interactions include hydrogen bonding between the carboxylic acid and Thr199 (carbonic anhydrase) .
- SAR Analysis : Modifying the carboxylic acid to esters or amides alters solubility and target engagement, guiding derivative design .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
